molecular formula C19H18N2O2S B2691876 ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 16156-85-7

ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2691876
CAS No.: 16156-85-7
M. Wt: 338.43
InChI Key: WFGIJPBLGHZXHY-FMQUCBEESA-N
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Description

Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized dihydrothiazole derivative characterized by a phenylimino group at position 2, a methyl group at position 4, and a phenyl substituent at position 2. Its synthesis typically involves condensation reactions between β-keto esters and thiourea derivatives, though recent advancements emphasize one-pot methodologies to improve efficiency and yield .

Properties

IUPAC Name

ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-3-23-18(22)17-14(2)21(16-12-8-5-9-13-16)19(24-17)20-15-10-6-4-7-11-15/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGIJPBLGHZXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole ring positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to the 2,3-dihydro-1,3-thiazole family, which is distinguished by a five-membered ring containing sulfur and nitrogen. Key structural variations among analogues include:

Compound Substituents Key Structural Differences
Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate (Target) 4-Me, 3-Ph, 2-(Ph-imino) Reference compound with dual phenyl groups.
3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl ester (1a) 4-Me, 3-Et, 2-(Et-imino) Ethyl substituents instead of phenyl; reduced steric hindrance and altered electronic effects.
Ethyl 4-amino-3-(3,4-dichlorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-NH₂, 3-(3,4-Cl₂Ph), 2-thioxo Thioxo group replaces imino; dichlorophenyl enhances lipophilicity.
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 3-(4-MePh), 4-SMe, 2-thioxo Methylsulfanyl group introduces steric bulk and potential metabolic stability.
Ethyl 4-amino-3-(4-nitrophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate 4-NH₂, 3-(4-NO₂Ph), 2-thioxo Nitro group enhances electron-withdrawing effects, influencing reactivity.

Key Observations :

  • Imino vs. Thioxo Groups: The phenylimino group in the target compound provides a conjugated system that may enhance π-π interactions in biological targets, whereas thioxo (C=S) analogues (e.g., ) exhibit distinct hydrogen-bonding capabilities .
  • Aromatic Substituents : Phenyl groups (as in the target) versus chlorophenyl or nitrophenyl derivatives (e.g., ) modulate electronic properties and solubility. For instance, nitro groups increase polarity but may reduce bioavailability.

Key Observations :

  • One-Pot Methods : The target compound and 1a demonstrate superior yields (75%) compared to multi-step syntheses (~50–65%) due to reduced intermediate handling and side reactions.
  • Catalyst-Free Conditions : The absence of catalysts in the target’s synthesis minimizes contamination and simplifies purification .

Physicochemical Properties

  • Solubility: The phenylimino group in the target compound likely reduces water solubility compared to amino-substituted analogues (e.g., ), which benefit from polar NH₂ groups.

Biological Activity

Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features including a thiazole ring and phenyl groups, has been investigated for various pharmacological properties, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This thiazole derivative contains both sulfur and nitrogen atoms within its ring structure, contributing to its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Thiazole derivatives are known to exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains and fungi, likely through disruption of microbial cell wall synthesis or interference with metabolic pathways .
  • Anticancer Activity : Recent studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human cancer cell lines with GI50 values comparable to established chemotherapeutic agents . The mechanism may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation.

Case Studies

  • Antiproliferative Activity : In a study examining the antiproliferative effects of thiazole derivatives, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 37 nM to 54 nM against selected cancer types .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar thiazole derivatives:

Compound NameAntimicrobial ActivityAnticancer ActivityGI50 (nM)
Ethyl (2E)-4-methyl-3-phenyl...YesYes37 - 54
4-Methylthiazole derivativeModerateModerate50 - 100
Thiazole-based anticancer agent XYesHigh30

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via imine-thiazolidinone ring formation. Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalysts (e.g., acetic acid or piperidine). For example, demonstrates that using ethanol as a solvent under reflux yields 75–89% purity, while DMF at 100°C improves solubility but may lead to side reactions . Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are critical for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

  • Methodological Answer :

  • NMR : 1H^1H-NMR should show characteristic signals: δ 1.3–1.5 ppm (ethyl CH3_3), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1–8.3 ppm (imine proton). 13C^{13}C-NMR should confirm the thiazole ring carbons (δ 160–170 ppm) .
  • FT-IR : Key absorptions include C=N (1640–1680 cm1^{-1}), C=O (1720 cm1^{-1}), and C-S (670–720 cm1^{-1}) .
  • Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities. For example, reports a 0.2% deviation for nitrogen, validating purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. Molecular docking (AutoDock Vina) against targets like α-glucosidase (PDB: 2ZE0) may reveal binding affinities. highlights that substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance binding energy by 1.5–2.0 kcal/mol .

Q. What strategies resolve contradictions in experimental data, such as inconsistent melting points or spectroscopic results?

  • Methodological Answer :

  • Melting Point Variability : Use differential scanning calorimetry (DSC) to distinguish polymorphs. For example, a 5°C range (e.g., 108–113°C) may indicate mixed crystalline forms .
  • Spectroscopic Ambiguities : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the imine proton and thiazole C-2 confirm the (2E) configuration .

Q. How does the electronic nature of substituents (e.g., methyl, phenyl) influence the compound’s stability and reactivity in catalytic reactions?

  • Methodological Answer : Electron-donating groups (e.g., methyl) increase electron density on the thiazole ring, enhancing nucleophilic reactivity. shows that substituting phenyl with 4-fluorophenyl reduces oxidation potential by 0.3 V, improving stability under acidic conditions . Kinetic studies (e.g., pseudo-first-order rate constants) can quantify these effects.

Q. What are the best practices for evaluating the pharmacological potential of this compound, including toxicity and selectivity?

  • Methodological Answer :

  • In Vitro Assays : Use MTT assays (IC50_{50} values) on cancer cell lines (e.g., MCF-7) and non-target cells (e.g., HEK293) to assess selectivity. suggests triazole-thiazole hybrids exhibit IC50_{50} values of 8–12 µM against MCF-7 .
  • ADMET Prediction : SwissADME or pkCSM tools can predict bioavailability (%HIA >80%) and hepatotoxicity (CYP450 inhibition).

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